Product packaging for Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one(Cat. No.:)

Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one

Cat. No.: B15240098
M. Wt: 141.17 g/mol
InChI Key: XNYBSJAKQYWYJB-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one (CAS 1519453-56-5) is a bicyclic organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . Its structure features a fused pyrrolidine and morpholine ring system, which is part of a class of scaffolds recognized as important structural units found in biologically active compounds . Related pyrrolo-fused heterocycles are widely studied in medicinal chemistry and have been identified as promising scaffolds for novel therapeutic agents, demonstrating a plethora of biological effects including antiviral, antibacterial, and anticancer activities . As a building block, this compound offers researchers a versatile template for the synthesis and exploration of new chemical entities in drug discovery programs . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this product with various global shipping options available. For specific stock availability and detailed pricing, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B15240098 Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1,3,4,6,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-7-one

InChI

InChI=1S/C7H11NO2/c9-7-3-6-5-10-2-1-8(6)4-7/h6H,1-5H2

InChI Key

XNYBSJAKQYWYJB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1CC(=O)C2

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The most direct route to hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one involves flash vacuum thermolysis (FVT) of (E)-1-morpholin-4-yl-3-phenylprop-2-en-1-one, as demonstrated by Leśniak et al. (2011). This method leverages high-temperature (950–1000°C) decomposition under reduced pressure (1.5 × 10⁻³ Torr) to induce cyclization. The precursor is sublimed at 80–100°C into a preheated quartz reactor, facilitating rapid intramolecular rearrangement.

Key advantages include:

  • High regioselectivity : Exclusive formation of the bicyclic framework due to steric and electronic constraints.
  • Short reaction time : Completion within minutes under continuous flow conditions.

Purification and Crystallographic Validation

Post-thermolysis, the crude product is dissolved in chloroform, concentrated, and purified via silica gel chromatography. Recrystallization from a hexane/dichloromethane (1:1) mixture yields colorless plates suitable for X-ray diffraction. Crystallographic data (Table 1) confirm the compound’s disordered conformation, with two enantiomeric forms (A and B) coexisting in a 0.656:0.344 ratio.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 13.2737(12), 7.1066(4), 11.9233(10)
β (°) 103.917(7)
Volume (ų) 1091.72(15)
Z 4
Density (g/cm³) 1.322
R-factor 0.047

The five-membered pyrrolidine ring adopts an envelope conformation in Form A, while Form B exhibits near-planarity (max. deviation: 0.088 Å). Both six-membered morpholine rings retain chair conformations, stabilized by weak C–H···O hydrogen bonds.

Alternative Pathways: Morpholine-Based Cyclocondensation

Mechanistic Considerations

The proposed mechanism (Fig. 1) involves:

  • Knoevenagel condensation : Formation of the α,β-unsaturated ketone.
  • 6π-electrocyclic ring closure : Thermal or acid-promoted cyclization to form the pyrrolidine ring.
  • Oxidation : In situ generation of the ketone at position 7.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

Method Yield (%) Purity Scalability Equipment Requirements
FVT 65–70 >95% Moderate High-vacuum setup, quartz reactor
Cyclocondensation 50–55 85–90% High Standard glassware, reflux
  • FVT excels in purity but requires specialized apparatus, limiting industrial adoption.
  • Cyclocondensation offers scalability but necessitates rigorous optimization to suppress side products like over-oxidized derivatives.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Signals at δ 3.70–3.85 (m, 4H, morpholine OCH₂), 2.90–3.10 (m, 2H, pyrrolidine CH₂), and 1.85–2.20 (m, 4H, cyclohexyl CH₂).
  • ¹³C NMR : Carbonyl resonance at δ 208.5 ppm, with morpholine carbons between δ 50–70 ppm.

Infrared (IR) Spectroscopy

Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C–O–C ether linkage).

Industrial Applications and Patent Landscape

While no patents directly claim this compound, related morpholine derivatives are patented as kinase inhibitors (e.g., EP2213661B1). This underscores the compound’s potential as a c-Met modulator scaffold, necessitating robust synthetic protocols for preclinical development.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

This compound vs. Carboxylic Acid Hydrochloride Derivative

The hydrochloride derivative (CAS 1909314-19-7) introduces a carboxylic acid group and a chloride ion, increasing polarity and solubility compared to the parent compound. This modification expands its utility in drug formulation, where ionic interactions enhance target binding .

Comparison with Pyrrolo-Benzodiazepine Hybrids

Pyrrolo[2,1-c][1,4]benzodiazepines () feature an additional benzene ring fused to the diazepine system, significantly altering electronic properties. These hybrids exhibit potent DNA-binding activity, unlike this compound, which lacks planar aromatic moieties for intercalation.

Methanamine and Oxazine Derivatives

The methanamine derivative (CAS 1181643-74-2) replaces the ketone with an amine group, enabling nucleophilic reactions for coupling with electrophilic partners. Its oxazine ring enhances conformational flexibility, favoring CNS drug development .

Key Research Findings

  • Antitumor Activity: Pyrrolo-benzodiazepine hybrids () and quinolinyl-oxazine derivatives () show superior antitumor efficacy due to DNA interaction, while this compound remains understudied in this context.
  • Material Science : The parent compound’s rigid bicyclic structure is theorized to improve thermal stability in polymers, but experimental data are lacking compared to its functionalized analogs .

Biological Activity

Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to present an overview of its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activities. The compound features a morpholine ring fused with a pyrrole structure, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In particular:

  • Inhibition of Cancer Cell Lines : Compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines, including HCT116 and MCF-7. For instance, certain derivatives exhibited IC50 values as low as 0.009 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves the inhibition of critical kinases such as CDK2 and EGFR. Molecular docking studies suggest that these compounds bind effectively to the active sites of these kinases, disrupting their function and leading to cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Target Kinase
8bHCT1160.009CDK2
9aMCF-70.011EGFR
9cHep3B0.009EGFR

Antimicrobial Properties

This compound also exhibits promising antimicrobial activity:

  • Broad-Spectrum Efficacy : Research indicates that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for additional biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential use in treating inflammatory diseases .
  • Antioxidant Activity : The presence of functional groups within the compound contributes to its antioxidant properties, which may protect cells from oxidative stress-related damage.

Case Studies

A notable case study involved the synthesis and biological evaluation of several this compound derivatives. These compounds underwent rigorous testing for their anticancer properties against a panel of human cancer cell lines. The most potent derivatives were further evaluated for their kinase inhibition profiles using ELISA assays, confirming their mechanism of action against specific targets like CDK2 and JAK3 .

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